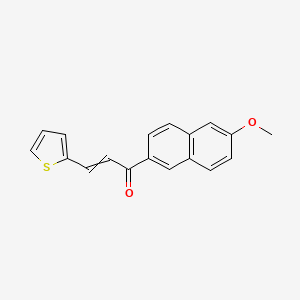
1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as MNTP, is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its biological activities by modulating various signaling pathways and enzymes involved in cellular processes. For example, 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and physiological effects:
1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to scavenge free radicals and protect cells against oxidative stress. In addition, 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one also has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of research is the development of 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one-based fluorescent probes for the detection of metal ions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can also be modified to improve its solubility and stability, which can enhance its potential applications in various fields. Finally, 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be further studied for its potential use as a therapeutic agent for various diseases.
Synthesemethoden
1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a simple and efficient method that involves the reaction of 2-hydroxyacetophenone with 6-methoxy-2-naphthaldehyde and thiophene-2-carbaldehyde in the presence of a base catalyst. The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antidiabetic properties. 1-(6-Methoxynaphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2S/c1-20-16-7-6-13-11-15(5-4-14(13)12-16)18(19)9-8-17-3-2-10-21-17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQGBQQCMOVGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxynaphthalen-2-yl)-3-thiophen-2-ylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)
![2-Chloro-1-[4-[[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone](/img/structure/B2842839.png)
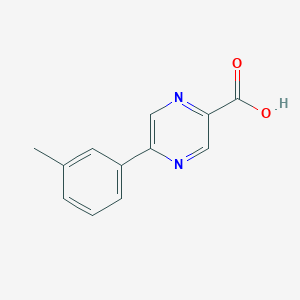

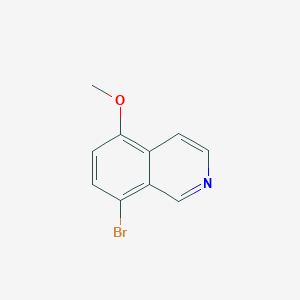
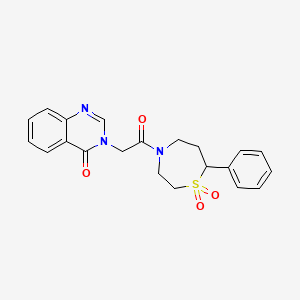

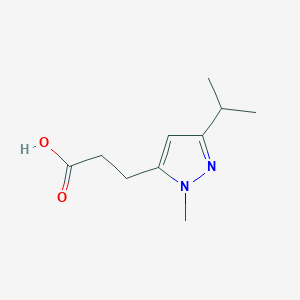
![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)
![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)